molecular formula C13H10N2 B576728 1H-5,8-Ethanonaphtho[2,3-d]imidazole CAS No. 10454-04-3

1H-5,8-Ethanonaphtho[2,3-d]imidazole

Cat. No. B576728
CAS RN: 10454-04-3
M. Wt: 194.237
InChI Key: QGEQAHURZHTEOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole synthesis involves various methods, including starting from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of 1H-5,8-Ethanonaphtho[2,3-d]imidazole is based on the imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

1H-5,8-Ethanonaphtho[2,3-d]imidazole is a white or colorless solid. The imidazole ring shows excellent solubility in water and other polar solvents .

properties

IUPAC Name

5,7-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-1,3,5,8,10,12-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-9-4-3-8(1)10-5-12-13(6-11(9)10)15-7-14-12/h1-2,5-7H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEQAHURZHTEOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C=C4C(=CC3=C1C=C2)NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663570
Record name 1H-5,8-Ethanonaphtho[2,3-d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-5,8-Ethanonaphtho[2,3-d]imidazole

CAS RN

10454-04-3
Record name 1H-5,8-Ethanonaphtho[2,3-d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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